N-(2-fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of fluorobenzyl, methoxyethyl, and isoquinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Spiro Linkage: The spiro linkage can be formed through cyclization reactions, often involving the use of strong bases or acids.
Functional Group Modifications: The fluorobenzyl and methoxyethyl groups can be introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to favor desired product formation.
Purification Techniques: Employing chromatography, crystallization, or distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their catalytic activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Pathway Involvement: Affecting metabolic or signaling pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural features.
Fluorobenzyl Derivatives: Compounds containing the fluorobenzyl group.
Isoquinoline Derivatives: Molecules with the isoquinoline core structure.
Uniqueness
N-(2-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H29FN2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H29FN2O3/c1-31-16-15-28-24(30)20-11-5-4-10-19(20)22(25(28)13-7-2-8-14-25)23(29)27-17-18-9-3-6-12-21(18)26/h3-6,9-12,22H,2,7-8,13-17H2,1H3,(H,27,29) |
InChI Key |
QVVOWTDOPWACAI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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